

Application Notes: Ultramicrotomy of Diethylene Glycol Distearate (DGD) Embedded Biological Samples

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Compound of Interest

Compound Name: *Diethylene glycol distearate*

Cat. No.: *B093244*

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Introduction

Diethylene glycol distearate (DGD) is a water-insoluble wax that serves as a valuable embedding medium for biological samples intended for both light and transmission electron microscopy (TEM). A key advantage of DGD is its ability to be removed after sectioning, yielding "embedding-free" sections.^{[1][2][3]} This characteristic is particularly beneficial for morphological studies of cellular structures, such as the cytoskeleton, where the presence of an embedding resin can obscure fine details.^{[1][2]} DGD is also well-suited for immunolabeling and *in situ* hybridization techniques.^{[4][5]} The medium is easy to cut, and sections readily form ribbons on a water-filled knife trough, exhibiting interference colors that help in gauging section thickness.^{[1][2]}

Core Applications

- High-Resolution Light Microscopy: DGD embedding preserves tissue integrity and is compatible with various staining techniques, including immunofluorescence.^{[4][6]}
- Transmission Electron Microscopy (TEM): The production of embedding-free sections allows for clearer visualization of fine ultrastructural details, such as filamentous networks.^{[1][2][3]}

- Immunocytochemistry and In Situ Hybridization: The removability of DGD facilitates antibody and probe penetration, making it an excellent choice for localizing specific proteins and nucleic acids.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of biological samples using DGD embedding for ultramicrotomy.

I. Sample Preparation: Fixation and Dehydration

Proper fixation is critical for preserving cellular structure. The choice of fixative will depend on the specific application and the target molecules.

- Fixation: Fix biological samples according to standard laboratory procedures. Common fixatives include glutaraldehyde, paraformaldehyde, or a combination thereof.
- Dehydration: Dehydrate the fixed samples through a graded series of ethanol.

Step	Reagent	Incubation Time
1	70% Ethanol	15 minutes
2	80% Ethanol	15 minutes
3	95% Ethanol	15 minutes
4	100% Ethanol	2 hours (with several changes)

II. Infiltration

The transition from the dehydrating agent to the embedding medium is a critical step to ensure complete infiltration and prevent tissue distortion.

- Transition Fluid: Transfer the dehydrated samples through a graded series of n-butanol, which acts as a transition fluid between ethanol and DGD.[\[1\]](#)

Step	Reagent	Incubation Time
1	1:1 (v/v) 100% Ethanol : n-butanol	15 minutes
2	100% n-butanol	2-3 hours (with several changes)

- DGD Infiltration: Infiltrate the samples with molten DGD.

Step	Reagent	Temperature	Incubation Time
1	1:1 (v/v) n-butanol : Molten DGD	70°C	≥ 45 minutes
2	100% Molten DGD	70°C	6 hours (2 changes) [7]

Note: DGD should be melted at 70°C. If a white flocculent appears, it can be removed by filtering the molten DGD through Whatman #1 filter paper in an oven.[1] To minimize shrinkage of the block upon solidification, 0.3% DMSO can be added to the molten DGD.[1]

III. Embedding and Sectioning

Proper orientation and careful sectioning are key to obtaining high-quality sections.

- Embedding:
 - Pre-warm flat embedding molds to 70°C.
 - Orient the infiltrated specimen in the mold.
 - Allow the DGD to cool and solidify at room temperature. To ensure a flat upper surface, molten DGD can be added to the edge of the mold as the block cools and contracts.[1]
- Trimming: Trim the solidified DGD block to the desired shape for sectioning using a standard ultramicrotome trimming tool. It is recommended to avoid touching the block with bare fingers, as this can soften the wax.[1]

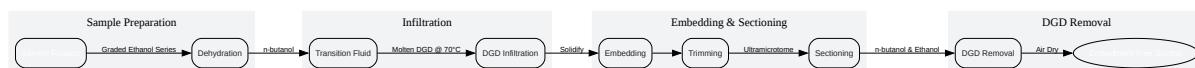
- Sectioning:
 - Mount the trimmed block in the ultramicrotome.
 - Set the knife angle to approximately 10°.[1]
 - Cut sections at the desired thickness. Sections will float on the water in the knife trough and should display interference colors, which correlate with section thickness.[1][4] For light microscopy, sections of 1-2 µm are typical.[6][7]
 - Collect the sections on appropriate grids or slides.

IV. Removal of DGD (for Embedment-Free Sections)

This step is essential for applications requiring direct access to the tissue structures.

Step	Reagent	Incubation Time
1	100% n-butanol	1 hour (with gentle agitation)
2	1:1 (v/v) n-butanol : 100% Ethanol	15 minutes
3	100% Ethanol	15 minutes
4	Air dry in a dust-free environment	Overnight in a vacuum desiccator

Visualized Workflows

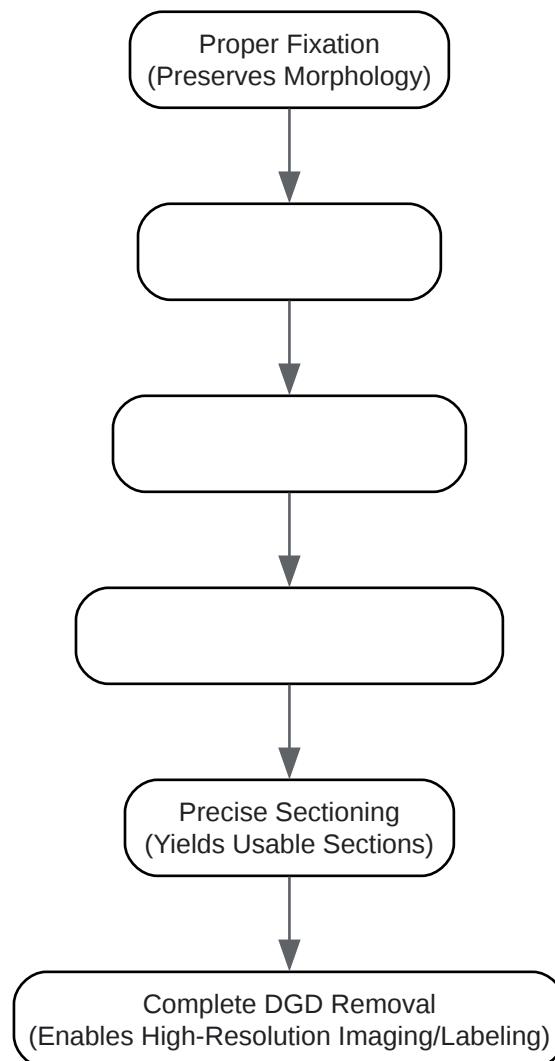


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Caption: Workflow for DGD Embedding and Sectioning.

Signaling Pathways and Logical Relationships

While DGD embedding is a sample preparation technique and does not directly involve signaling pathways, the logical relationship of the procedural steps is critical for success. The following diagram illustrates the dependency of each major step on the successful completion of the previous one.



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